Cas no 906352-97-4 (3-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde)

3-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde is a versatile aromatic aldehyde featuring a pyrazine-methyl ether linkage, which enhances its reactivity and utility in organic synthesis. The compound’s structure combines a benzaldehyde core with a methyl-substituted pyrazine moiety, offering unique electronic and steric properties for applications in pharmaceutical intermediates, agrochemicals, and ligand design. Its aldehyde group provides a reactive handle for further functionalization, while the pyrazine ring contributes to potential coordination capabilities in metal-organic frameworks. The methyl group at the 6-position of the pyrazine ring may improve solubility and stability, making it a valuable building block in heterocyclic chemistry. Suitable for controlled reactions under standard conditions, this compound is characterized by high purity and consistent performance.
3-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde structure
906352-97-4 structure
Product Name:3-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde
CAS No:906352-97-4
MF:C12H10N2O2
MW:214.220002651215
MDL:MFCD09817523
CID:802984
PubChem ID:24229677
Update Time:2025-05-20

3-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 3-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde
    • 3-(6-methylpyrazin-2-yl)oxybenzaldehyde
    • 906352-97-4
    • DTXSID80640382
    • 3-((6-Methylpyrazin-2-yl)oxy)benzaldehyde
    • PS-3563
    • MFCD09817523
    • SCHEMBL17099366
    • AKOS026675466
    • FT-0709170
    • 3-[(6-methylpyrazin-2-yl)oxy]benzaldehyde, AldrichCPR
    • CS-0459440
    • MDL: MFCD09817523
    • Inchi: 1S/C12H10N2O2/c1-9-6-13-7-12(14-9)16-11-4-2-3-10(5-11)8-15/h2-8H,1H3
    • InChI Key: DGOVMRIAWRQGFP-UHFFFAOYSA-N
    • SMILES: O(C1C=NC=C(C)N=1)C1C=CC=C(C=O)C=1

Computed Properties

  • Exact Mass: 214.074227566g/mol
  • Monoisotopic Mass: 214.074227566g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 235
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 52.1Ų

Experimental Properties

  • Density: 1.2±0.1 g/cm3
  • Melting Point: 57.5-59
  • Boiling Point: 373.6±37.0 °C at 760 mmHg
  • Flash Point: 179.8±26.5 °C
  • Refractive Index: 1.609
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

3-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde Security Information

3-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde Pricemore >>

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Additional information on 3-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde

3-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde: A Comprehensive Overview

3-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde, identified by the CAS Registry Number 906352-97-4, is a chemically synthesized compound that has garnered attention in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a benzaldehyde moiety with a substituted pyrazine ring. The presence of the methyl group at the 6-position of the pyrazine ring introduces interesting electronic and steric properties, making this compound a subject of interest for researchers exploring its potential applications.

The synthesis of 3-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde involves a multi-step process, often utilizing advanced organic synthesis techniques such as Suzuki coupling or other cross-coupling reactions. Recent studies have highlighted the efficiency of these methods in producing high-purity samples, which are essential for downstream applications. The compound's structure has been extensively studied using modern analytical techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry, providing detailed insights into its molecular geometry and stability.

One of the most promising aspects of 3-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde lies in its potential as a precursor for more complex molecules. Researchers have explored its role in the construction of heterocyclic compounds, which are widely used in pharmaceuticals and agrochemicals. For instance, recent findings suggest that derivatives of this compound may exhibit potent bioactivity against various pathogens, making them candidates for drug development.

In addition to its role in organic synthesis, 3-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde has shown promise in materials science applications. Its ability to form stable coordination complexes with transition metals has led to investigations into its use in catalysis and as a building block for metal-organic frameworks (MOFs). These frameworks have applications in gas storage, sensing, and catalysis, underscoring the versatility of this compound.

The electronic properties of 3-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde have also been a focal point of recent research. Computational studies using density functional theory (DFT) have provided insights into its electronic structure, which is influenced by the conjugation between the benzaldehyde and pyrazine moieties. These studies suggest that the compound may have potential applications in optoelectronic devices due to its unique absorption properties.

In conclusion, 3-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde, with its CAS number 906352-97-4, represents a versatile compound with diverse applications across multiple disciplines. From organic synthesis to materials science and pharmacology, this compound continues to be a subject of intense research interest. As new findings emerge, it is likely that this compound will play an increasingly important role in both academic and industrial settings.

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